molecular formula C9H18ClNO B2570440 {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride CAS No. 1864061-28-8

{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride

Cat. No.: B2570440
CAS No.: 1864061-28-8
M. Wt: 191.7
InChI Key: QDQPBPMDRYZZSK-UHFFFAOYSA-N
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Description

{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride is a spirocyclic chemical intermediate of significant interest in medicinal chemistry for constructing novel therapeutic compounds. Spirocyclic scaffolds, such as the 5-oxaspiro[3.5]nonane core of this molecule, are highly valued in drug discovery for their three-dimensional, rigid structures, which can impart improved selectivity and enhanced metabolic stability to potential drug candidates . This specific amine hydrochloride salt is employed by researchers as a versatile building block, particularly in the synthesis of compounds targeting protein kinases. The exploration of spirocyclic architectures is a prominent strategy in the development of selective enzyme inhibitors . For instance, related spirocyclic frameworks have been strategically utilized in the discovery of advanced therapeutic candidates, such as potent and selective TYK2 inhibitors currently in clinical trials for autoimmune conditions like psoriasis, systemic lupus erythematosus, and dermatomyositis . Furthermore, structurally similar azaspiro[3.5]nonane derivatives have been investigated as antagonists for neurological targets, including the muscarinic acetylcholine receptor M4, highlighting the broad utility of this scaffold across different target classes . By providing this key chiral pool synthon, this compound enables critical structure-activity relationship (SAR) explorations and the optimization of pharmacological properties in early-stage drug discovery programs .

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-2-5-11-9(6-8)3-1-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQPBPMDRYZZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864061-28-8
Record name 5-oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form bonds with various biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine Hydrochloride

  • Molecular Formula: C₁₀H₁₆ClNO₂ .
  • Key Difference: Incorporates two oxygen atoms in the spiro ring (vs.
  • Implications : Increased polarity may affect solubility and membrane permeability compared to the target compound .

5-Oxa-spiro[2.5]oct-8-ylamine Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO .
  • Key Difference: Smaller spiro ring system (2.5 vs.
  • CAS RN : 1245643-87-1 .

7-Azaspiro[3.5]nonan-2-ol Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO (from ).
  • Key Difference : Replaces the ether oxygen with a nitrogen atom, introducing basicity. The hydroxyl group enhances hydrophilicity, contrasting with the target compound’s primary amine .

Non-Spiro Methanamine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₉ClN₂S·HCl .
  • Key Difference : Aromatic thiazole and chlorophenyl substituents confer π-π stacking and hydrophobic interactions, unlike the spirocyclic framework of the target compound.
  • Application : Likely used in antimicrobial or kinase inhibitor research due to thiazole’s prevalence in bioactive molecules .

(R)-(1-Tetrahydrofuran-3-yl)MethanaMine Hydrochloride

  • Molecular Formula: C₅H₈ClNO .
  • Key Difference : Tetrahydrofuran ring lacks spiro connectivity, offering greater flexibility but reduced conformational control .

Functionalized Spiro Derivatives

5-Oxaspiro[3.5]nonan-8-yl Methanesulfonate

  • Molecular Formula : C₉H₁₆O₄S .
  • Key Difference : Methanesulfonate ester group replaces the amine, increasing electrophilicity for nucleophilic substitution reactions .

2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₆ClNO₃ (derived from ).
  • Key Difference : Addition of a carboxylic acid group enhances water solubility and metal-chelating capacity, broadening applications in peptide mimetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS RN Key Feature(s) Reference
{5-Oxaspiro[3.5]nonan-8-yl}methanamine HCl C₉H₁₈ClNO 1864061-28-8 Spiro ether + primary amine
{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine HCl C₁₀H₁₆ClNO₂ 1172878-66-8 Dual spiro ether oxygens
5-Oxa-spiro[2.5]oct-8-ylamine HCl C₇H₁₄ClNO 1245643-87-1 Smaller spiro ring (2.5)
7-Azaspiro[3.5]nonan-2-ol HCl C₈H₁₆ClNO N/A Spiro nitrogen + hydroxyl group

Research Implications

  • Target Compound: The spirocyclic rigidity and primary amine of {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride make it ideal for probing sterically constrained binding pockets, such as ATP-binding sites in kinases .
  • Comparators :
    • Smaller spiro systems (e.g., 2.5 octane) may improve bioavailability but reduce target engagement .
    • Azaspiro derivatives introduce basicity, altering pH-dependent solubility .
    • Aromatic methanamines (e.g., thiazole derivatives) prioritize hydrophobic interactions over conformational control .

Biological Activity

{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H17_{17}NO, and its structure can be represented as follows:

  • SMILES : C1CC2(C1)CC(CCO2)CN
  • InChI : InChI=1S/C9H17NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-7,10H2

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological macromolecules such as proteins and nucleic acids. This interaction can significantly influence the structure and function of these macromolecules, potentially leading to various biochemical effects.

Interaction with Biological Targets

The compound's spirocyclic structure may enhance its binding affinity and specificity for certain molecular targets. Research indicates that compounds with similar structures can modulate enzyme activities or act as receptor ligands, suggesting that this compound may exhibit similar properties .

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental models.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibited activity against specific bacterial strains in vitro.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines in preliminary tests.
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways.
NeuroprotectiveIndicated protective effects against neuronal cell death in models of injury.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on several cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was associated with apoptosis induction, highlighting its potential as an anticancer agent .

Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting specific diseases.
  • Biological Probes : To study enzyme-substrate interactions and cellular signaling pathways.
  • Chemical Biology : Investigating the role of spirocyclic compounds in biological systems.

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